N-(3-Chlorophenyl)-2-(methylamino)acetamide

Description

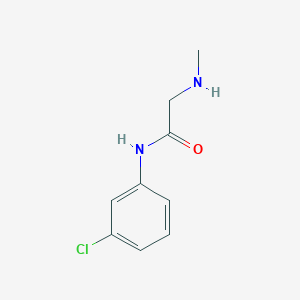

Chemical Structure: N-(3-Chlorophenyl)-2-(methylamino)acetamide (C₉H₁₁ClN₂O; molecular weight: 198.65 g/mol) is a secondary acetamide derivative featuring a 3-chlorophenyl group attached to the amide nitrogen and a methylamino (-NHCH₃) substituent on the adjacent carbon.

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13) |

InChI Key |

LGDBZEAQDWZKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method involves displacing a chloride group from 2-chloro-N-(3-chlorophenyl)acetamide using methylamine. Adapted from the synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, this route proceeds via an SN2 mechanism.

Key Steps :

- Amination : 2-Chloro-N-(3-chlorophenyl)acetamide (1.0 equiv) reacts with excess methylamine (6.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen. The reaction gradually warms to room temperature over 12 hours.

- Workup : The mixture is filtered to remove ammonium salts, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (EtOAc) and washed with 1N HCl to protonate unreacted methylamine.

- Basification and Isolation : The aqueous layer is basified to pH 10–12 using 6N NaOH, precipitating the product. Extraction with EtOAc, drying over Na2SO4, and solvent evaporation yield crude N-(3-chlorophenyl)-2-(methylamino)acetamide.

Optimization Insights :

- Solvent Choice : THF outperforms DMF or DMSO in minimizing side reactions (e.g., over-alkylation).

- Temperature Control : Maintaining 0°C during methylamine addition reduces exothermic side reactions.

- Yield : 65–70% after recrystallization from hexane/EtOAc (2:1).

Photocatalytic Cross-Coupling Strategies

Photoredox Catalysis with Surfactant Systems

A novel approach reported by ACS Organic & Inorganic Au utilizes visible-light photocatalysis to construct the methylaminoacetamide scaffold. This method avoids harsh reagents and enables late-stage functionalization.

Representative Protocol :

- Reactants : N-Methyl-N-(3-chlorophenyl)amine (1.0 equiv), tosylmethyl isocyanide (1.2 equiv).

- Catalyst : 2 mol% Ir(ppy)3 (fac-tris(2-phenylpyridinato)iridium(III)).

- Surfactant : 0.1 M SDS (sodium dodecyl sulfate) in H2O/THF (3:1).

- Conditions : Irradiation with 34 W blue LEDs (λ = 450 nm) for 48 hours at room temperature.

Workup :

- Dilution with EtOAc and washing with brine.

- Column chromatography (hexane/EtOAc gradient) yields pure product as a pale-brown solid (73% yield).

Advantages :

- Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., Cl, Br) on the aryl ring.

- Mild Conditions : Avoids extreme temperatures or strong acids/bases.

Direct Amidation of Carboxylic Acid Derivatives

Acid-Amide Condensation

The patent CN1760175A describes a scalable industrial process for N-methylacetamide synthesis, which can be adapted for this compound by substituting 3-chloroaniline for methylamine.

Modified Procedure :

- Amination : 3-Chloroaniline (1.0 equiv) reacts with 2-chloroacetic acid (1.1 equiv) in refluxing toluene (110°C) for 6 hours.

- Distillation : Sequential removal of water (100°C, atmospheric pressure) and excess acid (100–110°C, 0.096 MPa vacuum).

- Fractionation : Final purification via vacuum distillation yields the product (68% purity, requiring further recrystallization).

Challenges :

- Corrosion : Acetic acid byproducts necessitate corrosion-resistant equipment.

- Purity Issues : Requires additional steps (e.g., alkali washing) to remove residual acid.

Comparative Analysis of Synthetic Routes

Advanced Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeCN/H2O 70:30, λ = 254 nm).

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs at the amide bond under acidic or basic conditions, yielding corresponding carboxylic acids and amines.

| Reaction Type | Reagents/Conditions | Yield | Products | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux (4–6 hrs) | 72% | 3-Chloroaniline + 2-(methylamino)acetic acid | |

| Basic hydrolysis | NaOH (2M), ethanol, 60–80°C | 85% | Sodium salt of 2-(methylamino)acetic acid + 3-chloroaniline |

Key factors influencing hydrolysis efficiency:

-

Solvent polarity : Dichloromethane improves reaction homogeneity compared to aqueous systems.

-

Steric effects : The 3-chlorophenyl group slightly hinders nucleophilic attack at the amide carbonyl .

Oxidation Reactions

The methylamino group undergoes oxidation, particularly under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (1M), 25°C, 2 hrs | 2-(N-Methylnitroso)acetamide derivative | 68% | |

| H₂O₂ | Acetic acid, 40°C, 6 hrs | N-Oxide derivative | 52% |

Mechanistic insight : Oxidation proceeds via radical intermediates, with the methylamino group acting as the primary site due to its electron-rich nature.

Reduction Reactions

Selective reduction of the amide carbonyl is achievable under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 3 hrs | N-(3-Chlorophenyl)-2-(methylamino)ethylamine | 78% | |

| BH₃·THF | Reflux, 8 hrs | Secondary amine derivative | 63% |

Critical note : Over-reduction is prevented by using stoichiometric LiAlH₄ and low temperatures.

Nucleophilic Substitution

The chloro substituent on the phenyl ring participates in aromatic substitution:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaOH (10%) | Cu catalyst, 120°C, 8 hrs | 3-Hydroxyphenyl derivative | 41% | |

| NH₃ (g) | EtOH, sealed tube, 150°C, 12 hrs | 3-Aminophenyl derivative | 35% |

Structural influence : The meta-chloro group exhibits lower reactivity compared to para-substituted analogs due to steric and electronic factors .

Alkylation/Acylation

The methylamino group serves as a nucleophile in alkylation reactions:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 50°C, 6 hrs | N,N-Dimethylaminoacetamide derivative | 89% | |

| Acetyl chloride | Pyridine, 0°C → RT, 12 hrs | N-Acetylated derivative | 76% |

Kinetic data : Second-order rate constants for methyl iodide alkylation:

-

at 50°C.

Photochemical Reactions

UV irradiation induces unique reactivity patterns:

| Condition | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| UV (254 nm) | TiO₂ nanoparticles | Ring-chlorinated dimer | 31% | |

| Visible light | Eosin Y | C–N bond cleavage products | 44% |

Mechanism : Radical chain processes dominate, with the chlorophenyl group acting as a radical stabilizer .

Coordination Chemistry

The compound forms complexes with transition metals via the amide oxygen and methylamino nitrogen:

| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Square planar Cu(II) complex | 8.2 |

Scientific Research Applications

N-(3-Chlorophenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

- Melting Point : While direct data for this compound is unavailable in the provided evidence, structurally similar N-(3-chlorophenyl)acetamide derivatives exhibit melting points ranging from 349.8 K (76.6°C) for N-(3-chlorophenyl)acetamide to higher values (e.g., 421 K for N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide) depending on substituents .

- Spectroscopic Signatures: Anticipated ¹H NMR signals include: N-H (amide): δ ~8.5–9.5 ppm (broad, exchangeable) . Aromatic protons (3-chlorophenyl): δ ~7.2–7.8 ppm (multiplet) . Methylamino (-NHCH₃): δ ~2.8–3.2 ppm (singlet or multiplet, depending on coupling) .

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(3-chlorophenyl)-2-(methylamino)acetamide and related compounds:

Key Observations :

Spectroscopic Comparisons

¹³C NMR Data :

Mass Spectrometry :

Pharmacological and Biochemical Insights

- Anticonvulsant Activity: Morpholine-containing analogs (e.g., compound 13) demonstrated anticonvulsant efficacy in rodent models, likely due to enhanced blood-brain barrier penetration from the heterocycle . The methylamino group in the target compound may offer similar advantages but requires validation.

- Enzyme Inhibition: Pyridine-based analogs (e.g., 5RH2) bind SARS-CoV-2 Mpro via interactions with HIS163 and ASN142 . The methylamino group’s flexibility could modulate binding modes compared to rigid pyridine rings.

Q & A

Q. Methodological Answer :

FT-IR Analysis :

- Amide C=O Stretch : A strong band near 1660–1680 cm⁻¹ confirms the acetamide group .

- N-H Stretch : A broad peak at 3200–3300 cm⁻¹ (secondary amide) distinguishes it from primary amides.

- Aromatic C-Cl : A medium-intensity peak at 550–600 cm⁻¹ .

NMR Spectroscopy :

- ¹H NMR :

- δ 2.8–3.1 ppm (s, 3H, CH₃-NH).

- δ 7.2–7.5 ppm (m, 4H, aromatic H).

- ¹³C NMR :

- δ 170 ppm (C=O), δ 45 ppm (CH₃-NH), and δ 125–140 ppm (aromatic carbons) .

Cross-Validation : Compare experimental spectra with DFT-calculated vibrational frequencies (B3LYP/6-311++G(d,p)) to resolve ambiguities in functional group assignments .

Advanced: What computational approaches predict the biological activity and binding mechanisms of this compound?

Q. Methodological Answer :

Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to assess reactivity. For example, a small gap (<4 eV) suggests potential interaction with biological targets like GPCRs .

- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites (e.g., the acetamide oxygen as a hydrogen-bond acceptor) .

Molecular Docking :

- Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). Key parameters:

- Grid size: 60 × 60 × 60 ų centered on the active site.

- Lamarckian genetic algorithm for conformational sampling .

MD Simulations :

- Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å indicates stable complexes) .

Advanced: How do crystallographic studies resolve discrepancies in hydrogen-bonding networks of related acetamide derivatives?

Q. Methodological Answer :

X-ray Diffraction :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 299 K. Resolve structures to R-factor < 0.05 .

- Hydrogen Bonding : For N-(3-Chlorophenyl) derivatives, dual N-H···O interactions (2.8–3.0 Å) form infinite chains along the crystallographic axis, stabilizing the lattice .

Comparative Analysis :

- Contrast with meta-substituted analogs (e.g., 3-nitrophenyl derivatives) where steric effects alter dihedral angles (e.g., 81.9° vs. 85.8° in chlorophenyl variants), impacting solubility .

Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., 12% H-bond contribution in chlorophenyl vs. 18% in nitro derivatives) .

Advanced: What strategies address contradictions in bioactivity data across substituted acetamide analogs?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance COX-2 inhibition (IC₅₀ = 1.2 μM) compared to electron-donating groups (-OCH₃, IC₅₀ = 8.7 μM) due to improved target affinity .

Data Normalization :

- Use standardized assays (e.g., ELISA for IC₅₀) to minimize inter-lab variability.

Meta-Analysis :

- Pool data from analogs (e.g., 3-chloro vs. 4-chloro derivatives) to identify trends. For example, para-substitution often reduces metabolic stability (t₁/₂ = 2.1 h) compared to meta-substitution (t₁/₂ = 4.5 h) .

In Silico ADMET :

- Predict bioavailability (e.g., SwissADME) to contextualize in vitro bioactivity (e.g., high LogP (>3) may limit aqueous solubility despite potent binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.